molecular formula C24H32N2O4S B3506612 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B3506612
M. Wt: 444.6 g/mol
InChI Key: IFONJNDDVDWOPP-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a cyclohexylsulfamoyl group, a phenoxy group, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylphenol with cyclohexylsulfonyl chloride to form 4-(cyclohexylsulfamoyl)-2-methylphenol. This intermediate is then reacted with 2-ethyl-6-methylaniline in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an additive in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethylphenyl)acetamide
  • 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-methylphenyl)acetamide
  • 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)propionamide

Uniqueness

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-4-19-10-8-9-17(2)24(19)25-23(27)16-30-22-14-13-21(15-18(22)3)31(28,29)26-20-11-6-5-7-12-20/h8-10,13-15,20,26H,4-7,11-12,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFONJNDDVDWOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide
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2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide
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2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide
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2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-ethyl-6-methylphenyl)acetamide

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